molecular formula C12H6N4Na2O6S B1143491 NBQX disodium salt CAS No. 11876-58-7

NBQX disodium salt

Cat. No. B1143491
CAS RN: 11876-58-7
M. Wt: 380.24
InChI Key:
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Description

NBQX disodium salt is a chemical compound that belongs to the family of non-competitive AMPA receptor antagonists. It is widely used in scientific research for its ability to block the activity of AMPA receptors, which are responsible for the excitatory neurotransmission in the brain.

Scientific Research Applications

  • Neuroprotection in Cerebral Ischemia : NBQX is a neuroprotectant for cerebral ischemia. It acts as an inhibitor of the quisqualate subtype of the glutamate receptor, providing protection against global ischemia, even when administered hours after an ischemic challenge (Sheardown et al., 1990).

  • Antinociception in Spinal Cord : NBQX-induced antinociception in the spinal cord of rats is mediated by AMPA receptors, not by kainate receptors. This suggests its potential application in pain management (Kong & Yu, 2006).

  • Treatment of Central Pain after Spinal Cord Injury : Intrathecal application of NBQX, a non-NMDA AMPA/kainate receptor antagonist, reduces mechanical but not thermal allodynia in a rodent model of chronic central pain after spinal cord injury (Bennett et al., 2000).

  • Improvement of Mitochondrial Function after Spinal Cord Injury : Treatment with NBQX improves mitochondrial function and reduces oxidative stress after traumatic spinal cord injury. This indicates its potential in aiding recovery following spinal cord trauma (Mu et al., 2002).

  • Neuroprotective Effects in Forebrain Ischemia : NBQX shows neuroprotective effects following severe forebrain ischemia, indicating its potential in the treatment of brain injuries caused by ischemia (Li & Buchan, 1993).

  • Anticonvulsant Action in Mice : NBQX has anticonvulsant properties, suppressing maximal electroshock seizures in mice. This suggests its potential use in the treatment of epileptic seizures (Taylor & Vartanian, 1992).

  • Interaction with Dopamine Agonists in Parkinsonian Monkeys : NBQX does not alter the motor response induced by dopamine agonists in parkinsonian monkeys, indicating no significant interaction between AMPA receptors and dopamine receptors in this context (Luquin et al., 1993).

  • Blockade of AMPA Receptor Prevents Hippocampal Injury : Blocking the AMPA receptor with NBQX prevents hippocampal injury following severe forebrain ischemia, highlighting its role in neuroprotection (Buchan et al., 1991).

properties

IUPAC Name

disodium;6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-diolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O6S.2Na/c13-23(21,22)8-3-1-2-5-9(8)7(16(19)20)4-6-10(5)15-12(18)11(17)14-6;;/h1-4H,(H,14,17)(H,15,18)(H2,13,21,22);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJKYIUJRJEABK-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=CC(=C2C(=C1)S(=O)(=O)N)[N+](=O)[O-])N=C(C(=N3)[O-])[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N4Na2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701019087
Record name Disodium 6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-diolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701019087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

NBQX disodium salt

CAS RN

479347-86-9
Record name Nbqx disodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479347869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium 6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-diolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701019087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NBQX disodium
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSU8N86V27
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
407
Citations
PBR Acrylamide, CC Kit, SSDNAG Stain - apexbt.com
Background NBQX disodium salt is a potent, highly selective and competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionate (AMPA) receptors (AMPARs). The …
Number of citations: 0 www.apexbt.com
AD Bennett, AW Everhart, CE Hulsebosch - Brain research, 2000 - Elsevier
… The intrathecal application of either D-AP5, a competitive NMDA receptor antagonist, or NBQX-disodium salt, a competitive non-NMDA AMPA/kainate receptor antagonist, alleviated the …
Number of citations: 0 www.sciencedirect.com
N Kawamorita, Y Kaiho, M Miyazato… - Neurourology and …, 2015 - Wiley Online Library
… Intrathecal application (it) of NBQX disodium salt (an AMPA receptor antagonist) decreased AURS dose-dependently by approximately 60% without affecting UBP and caused stress …
Number of citations: 0 onlinelibrary.wiley.com
Y Yamawaki, Y Wada, S Matsui, G Ohtsuki - Current Research in …, 2022 - Elsevier
… In (F) and (G), the same long-term recordings were done under suppression of both fast GABAergic and glutamatergic synaptic transmission by picrotoxin, NBQX disodium salt (20 μM), …
Number of citations: 0 www.sciencedirect.com
SN Gomperts, R Carroll, RC Malenka… - Journal of …, 2000 - Soc Neuroscience
… addition of 5–7.5 μm NBQX disodium salt. Synaptic currents were completely abolished with the addition of both APV and NBQX disodium salt. Some AMPAR/NMDAR amplitude ratios …
Number of citations: 0 www.jneurosci.org
F Turpin, G Dallérac, JP Mothet - Unnatural Amino Acids: Methods and …, 2012 - Springer
… For whole-cell recording of NMDA currents, NBQX disodium salt and picrotoxin are added to the ACSF3 (1/1,000 of the stock solutions). For AMPA currents recording, AP5 and …
Number of citations: 0 link.springer.com
MH Patton, KE Padgett, PN McKeon, H Qadir… - …, 2019 - nature.com
… were hemisected, placed into a recording chamber, and received constant perfusion of carbogen-bubbled aCSF containing 50 µM DL-AP5 sodium salt and 5 µM NBQX disodium salt or …
Number of citations: 0 www.nature.com
VM Hernández, DJ Hegeman, Q Cui… - Journal of …, 2015 - Soc Neuroscience
… CPP and NBQX disodium salt were obtained from Tocris Bioscience. CGP55845, picrotoxin, QX314-Cl, and SR95531 were obtained from Abcam. KMeSO 4 , Na 3 GTP, and …
Number of citations: 0 www.jneurosci.org
K Delevich, B Hoshal, LZ Zhou, Y Zhang, S Vedula… - Cell Reports, 2022 - Elsevier
… Light-evoked IPSCs were recorded in whole-cell configuration at +10 mV holding potential in the presence of DL-AP5 (50 μM) and NBQX disodium salt (33 μM) to block glutamatergic …
Number of citations: 0 www.sciencedirect.com
J Ronesi, GL Gerdeman, DM Lovinger - Journal of Neuroscience, 2004 - Soc Neuroscience
Activation of the CB1 cannabinoid receptor inhibits neurotransmission at numerous synapses in the brain. Indeed, CB1 is essential for certain types of both short- and long-term synaptic …
Number of citations: 0 www.jneurosci.org

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